Quinacrine dihydrochloride dihydrate Quinacrine dihydrochloride dihydrate Quinacrine Hydrochloride is the dihydrochloride salt of the 9-aminoacridine derivative quinacrine with potential antineoplastic and antiparasitic activities. Quinacrine may inhibit the transcription and activity of both basal and inducible nuclear factor-kappaB (NF-kappaB), which may result in the induction of tumor suppressor p53 transcription, the restoration of p53-dependent apoptotic pathways, and tumor cell apoptosis. Continuous NF-kappaB signaling, present in many tumors and in chronic inflammatory processes, promotes the expression of antiapoptotic proteins and cytokines while downregulating the expression of proapoptotic proteins, such as p53.
An acridine derivative formerly widely used as an antimalarial but superseded by chloroquine in recent years. It has also been used as an anthelmintic and in the treatment of giardiasis and malignant effusions. It is used in cell biological experiments as an inhibitor of phospholipase A2.
Brand Name: Vulcanchem
CAS No.: 6151-30-0
VCID: VC20827689
InChI: InChI=1S/C23H30ClN3O.ClH.H2O/c1-5-27(6-2)13-7-8-16(3)25-23-19-11-9-17(24)14-22(19)26-21-12-10-18(28-4)15-20(21)23;;/h9-12,14-16H,5-8,13H2,1-4H3,(H,25,26);1H;1H2
SMILES: CCN(CC)CCCC(C)NC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC.O.O.Cl.Cl
Molecular Formula: C23H33Cl2N3O2
Molecular Weight: 454.4 g/mol

Quinacrine dihydrochloride dihydrate

CAS No.: 6151-30-0

Cat. No.: VC20827689

Molecular Formula: C23H33Cl2N3O2

Molecular Weight: 454.4 g/mol

* For research use only. Not for human or veterinary use.

Quinacrine dihydrochloride dihydrate - 6151-30-0

CAS No. 6151-30-0
Molecular Formula C23H33Cl2N3O2
Molecular Weight 454.4 g/mol
IUPAC Name 4-N-(6-chloro-2-methoxyacridin-9-yl)-1-N,1-N-diethylpentane-1,4-diamine;hydrate;hydrochloride
Standard InChI InChI=1S/C23H30ClN3O.ClH.H2O/c1-5-27(6-2)13-7-8-16(3)25-23-19-11-9-17(24)14-22(19)26-21-12-10-18(28-4)15-20(21)23;;/h9-12,14-16H,5-8,13H2,1-4H3,(H,25,26);1H;1H2
Standard InChI Key SHUFTPHVWKTNFH-UHFFFAOYSA-N
SMILES CCN(CC)CCCC(C)NC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC.O.O.Cl.Cl
Canonical SMILES CCN(CC)CCCC(C)NC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC.O.Cl

Physical and Chemical Properties

Structural Characteristics

Quinacrine dihydrochloride dihydrate possesses a distinctive chemical structure featuring an acridine core with specific functional groups that contribute to its pharmacological activity. The compound's complete chemical designation is N-(6-chloro-2-methoxyacridin-9-yl)-1-N,1-N-diethylpentane-1,4-diamine dihydrochloride dihydrate . The presence of the acridine ring system provides a planar aromatic structure that influences the compound's binding capabilities with biological targets.

Physicochemical Parameters

The physicochemical properties of quinacrine dihydrochloride dihydrate are crucial for understanding its pharmaceutical behavior. The following table summarizes key physicochemical parameters:

ParameterValueReference
Molecular FormulaC₂₃H₃₆Cl₃N₃O₃
Molecular Weight508.909
Physical StateYellow crystalline powder
Storage StabilityPowder: -20°C (3 years); 4°C (2 years)
Solution StabilityIn solvent: -80°C (6 months); -20°C (1 month)
Water SolubilitySoluble

The compound demonstrates solubility characteristics that align with its salt form, being readily soluble in water. This solubility profile facilitates pharmaceutical formulation while the stability parameters provide guidance for proper handling and storage conditions to maintain pharmaceutical integrity .

Stability Profile

Solid State Stability

The solid-state stability of quinacrine dihydrochloride dihydrate is characterized by specific thermal behaviors and degradation pathways. Thermal analyses have revealed a two-step dehydration process in the solid state, corresponding to the sequential loss of the two water molecules present in the crystal lattice . This dehydration phenomenon is directly connected to the organization of water molecules within the crystal structure and ultimately leads to the destruction of the lattice when complete .

The dehydration process represents a critical consideration for pharmaceutical processing and storage, as the loss of crystalline water can potentially alter the compound's physicochemical properties and therapeutic efficacy. The temperature-dependent nature of this process necessitates careful control of environmental conditions during manufacturing and storage.

Solution Stability

In aqueous solutions, quinacrine dihydrochloride dihydrate demonstrates distinctive stability characteristics that influence its pharmaceutical applications. Research has identified specific degradation pathways that occur in solution, with different mechanisms predominating under various environmental conditions . Understanding these solution stability parameters is essential for formulation development and determining appropriate storage conditions for liquid formulations.

The stability profile in solution is influenced by factors including pH, temperature, light exposure, and oxygen availability. These variables can accelerate specific degradation pathways, leading to the formation of identified impurities that may impact therapeutic efficacy or safety profiles .

Degradation Products

Comprehensive stability studies have identified seven related compounds of quinacrine through liquid chromatography-ion trap mass spectrometry analysis . The primary thermal degradation product, both in solid state and solution, corresponds to the N-deethyl compound . This represents a dealkylation process that modifies the tertiary amine functionality of the parent compound.

Under oxidative stress conditions in solution, quinacrine tertiary amine oxide appears as a significant impurity, indicating the susceptibility of the nitrogen centers to oxidation . Additionally, photolytic degradation can produce specific impurities through two main pathways: aromatic amine cleavage or O-demethylation processes . These identified degradation routes and products provide essential information for establishing appropriate quality control parameters and shelf-life determinations.

Pharmacological Properties

Mechanism of Action

Quinacrine dihydrochloride dihydrate exhibits multiple mechanisms of action that contribute to its diverse therapeutic applications. As an antimalarial agent, it is believed to intercalate with DNA and inhibit nucleic acid synthesis in parasites . In its anticancer applications, research indicates that the compound inhibits NF-κB signaling, activates p53-dependent pathways, and induces apoptosis in tumor cells .

The compound's planar acridine ring system enables DNA intercalation, which disrupts DNA replication and transcription processes in target cells. This mechanism contributes significantly to its antiparasitic effects while also potentially explaining some of its cytotoxic activities against rapidly dividing cells.

Therapeutic Applications

Quinacrine dihydrochloride dihydrate possesses a diverse range of therapeutic applications that have evolved since its initial development. These applications include:

  • Antimalarial activity: Originally developed for malaria treatment, the compound was widely used before newer antimalarials became available.

  • Antiparasitic effects: Currently used in the treatment of tapeworm infestations .

  • Potential antineoplastic activity: Research has demonstrated anti-tumor effects both in vivo and in vitro, suggesting potential applications in cancer therapy .

These therapeutic applications reflect the compound's versatility as a pharmaceutical agent, with ongoing research exploring additional potential clinical uses based on its identified mechanisms of action.

Polymorphism and Solid State Forms

Anhydrous Forms

Recent research has identified two distinct anhydrous forms of quinacrine dihydrochloride, expanding understanding of the compound's solid-state chemistry . These anhydrous forms represent alternative crystal structures that can be obtained through specific processing conditions or dehydration of the dihydrate form. The characterization of these anhydrous forms provides valuable insights into the compound's polymorphic landscape and the potential impact on pharmaceutical properties.

The transition between the dihydrate and anhydrous forms occurs through the dehydration process previously described, which involves reorganization of the crystal lattice following water removal . This polymorphic diversity has implications for manufacturing processes, formulation development, and stability considerations in pharmaceutical applications.

Hydrated Forms

Beyond the well-established dihydrate form, research has also revealed the existence of a tetrahydrate form of quinacrine dihydrochloride . This higher hydrate contains four water molecules per molecule of quinacrine dihydrochloride, representing an alternative stable crystal form under specific environmental conditions.

The identification of multiple hydrated forms (dihydrate and tetrahydrate) alongside the anhydrous forms demonstrates the compound's propensity for incorporating water molecules into its crystal structure in different stoichiometric ratios . This hydration behavior influences various physicochemical properties including solubility, dissolution rate, and thermal stability, which in turn can affect biopharmaceutical performance.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator

Related :